4,4-Dimethyl-1-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.03 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96804. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

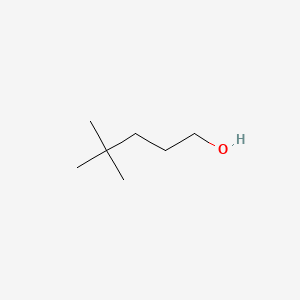

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCNPTHAWPMOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185137 | |

| Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3121-79-7 | |

| Record name | 4,4-Dimethyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003121797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol,4-dimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 4,4-dimethyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanol, 4,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-DIMETHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CP386P7VBK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

CAS Number: 3121-79-7

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,4-Dimethyl-1-pentanol. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines who may use this compound as a building block, solvent, or reference standard. This document summarizes key physicochemical data, outlines a representative synthetic protocol, and provides a visual representation of the synthetic workflow.

Chemical and Physical Properties

This compound is a primary alcohol with a branched hydrocarbon chain.[1][2] Its chemical structure and physical characteristics are summarized in the tables below.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| IUPAC Name | 4,4-dimethylpentan-1-ol | [1] |

| Synonyms | 1-Pentanol, 4,4-dimethyl- | [1][2] |

| CAS Number | 3121-79-7 | [1] |

| Canonical SMILES | CC(C)(C)CCCO | [2] |

| InChI | InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 | [1] |

| InChIKey | OWCNPTHAWPMOJU-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 146.6 °C at 760 mmHg | [3] |

| Melting Point | 25 °C | [4] |

| Density | 0.811 g/cm³ | [4] |

| Flash Point | 49.4 °C | [3] |

| Water Solubility | 0.03 M | [5] |

| Refractive Index | 1.418 | [4] |

| pKa (Predicted) | 15.19 ± 0.10 | [3] |

| LogP (Predicted) | 1.805 | [3] |

Synthesis of Dimethylated Pentanols: A Representative Protocol

Experimental Protocol: Hydroboration-Oxidation of 4,4-Dimethyl-1-pentene

Materials:

-

4,4-Dimethyl-1-pentene

-

Borane-tetrahydrofuran (B86392) complex (BH₃•THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3M Sodium hydroxide (B78521) (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Brine solution

-

Deionized water

-

Nitrogen gas

Procedure:

-

Hydroboration:

-

A two-necked round-bottom flask is flame-dried and equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

-

4,4-Dimethyl-1-pentene (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of borane-tetrahydrofuran complex (approximately 1.1 equivalents of BH₃) is added dropwise via the dropping funnel over 30-60 minutes, while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

-

Oxidation:

-

The reaction mixture is cooled back to 0 °C.

-

Aqueous sodium hydroxide (3.0 equivalents) is slowly and carefully added to the flask.

-

Following the base, hydrogen peroxide (3.0 equivalents) is added dropwise, ensuring the internal temperature does not exceed 40 °C.

-

After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for at least 1 hour.

-

-

Workup and Purification:

-

The organic layer is separated from the aqueous layer.

-

The organic layer is washed sequentially with water and then with a brine solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by fractional distillation.

-

Caption: General workflow for the synthesis of this compound.

Biological Activity and Applications

Currently, there is a notable lack of published research specifically detailing the biological activity, signaling pathway interactions, or direct applications in drug development for this compound. In contrast, related isomers such as 4-Methyl-1-pentanol have been investigated for their role as antagonists to the effects of ethanol (B145695) on L1-mediated cell adhesion, a pathway implicated in fetal alcohol syndrome.[8]

The primary utility of this compound in a research and development context is likely as a synthetic intermediate or a specialized solvent. Its branched structure can impart unique solubility characteristics and steric hindrance in chemical reactions.

Safety Information

This compound is classified as a flammable liquid and vapor.[5] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a branched primary alcohol with well-defined physicochemical properties. While a standard synthetic route via hydroboration-oxidation of the corresponding alkene is a viable approach, there is a significant gap in the scientific literature regarding its specific biological activities and applications in drug development. Future research may uncover unique properties of this isomer that could be of interest to the scientific community. Researchers are encouraged to consult the Safety Data Sheet (SDS) for detailed handling and safety information.

References

- 1. This compound | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

4,4-Dimethyl-1-pentanol chemical and physical properties

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol: Chemical and Physical Properties

Introduction

This compound is a primary alcohol with a branched hydrocarbon chain. Its unique structure, featuring a quaternary carbon, imparts specific chemical and physical properties that make it a compound of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant safety information. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, application in reactions, and for purification processes.

Table 1: General and Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4,4-dimethylpentan-1-ol[1] |

| CAS Number | 3121-79-7[1][2] |

| Molecular Formula | C7H16O[1][2][3][4] |

| Molecular Weight | 116.20 g/mol [1][5] |

| InChI | InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1][2] |

| InChIKey | OWCNPTHAWPMOJU-UHFFFAOYSA-N[1][2] |

| Canonical SMILES | CC(C)(C)CCCO[4] |

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 146.6°C at 760 mmHg | [3][6] |

| Melting Point | -30.45°C (estimate) | [3][6] |

| Density | 0.82 g/cm³ | [3][6] |

| Refractive Index | 1.4180 - 1.421 | [3][6] |

| Flash Point | 49.4°C | [3][6] |

| Vapor Pressure | 1.81 mmHg at 25°C | [3] |

| Water Solubility | 0.03 M | [4][6] |

Table 3: Chemical and Computational Properties of this compound

| Property | Value | Source |

| pKa | 15.19 ± 0.10 (Predicted) | [3][4] |

| LogP | 1.805 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 3 | [3][4] |

| Topological Polar Surface Area | 20.23 Ų | [4] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectroscopic datasets are available:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR data are available and are fundamental for confirming the carbon-hydrogen framework of the molecule.[1]

-

Mass Spectrometry (MS) : GC-MS data is available, which provides information on the molecular weight and fragmentation pattern of the compound.[1]

-

Infrared (IR) Spectroscopy : FTIR spectra are available and can be used to identify the presence of the hydroxyl (-OH) functional group.[1]

Synthesis and Reactivity

As a primary alcohol, this compound is expected to undergo typical reactions of this functional group, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to the corresponding alkyl halide.

Caption: A generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

While the search results do not indicate specific, widespread applications of this compound in drug development, its properties as a primary alcohol with a bulky alkyl group could make it a useful intermediate or building block in the synthesis of more complex molecules. Branched-chain alcohols and their derivatives are of interest in medicinal chemistry for their potential to interact with biological targets. For instance, related compounds like 4-Methyl-1-pentanol have been studied for their ability to antagonize the effects of ethanol (B145695) on certain neuronal cell adhesion molecules.[7] This suggests that this compound could be a candidate for similar studies.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1][6][8] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][8]

Table 4: GHS Hazard Information for this compound

| Hazard Code | Description |

| H226 | Flammable liquid and vapor[1][6][8] |

| H315 | Causes skin irritation[1][8] |

| H319 | Causes serious eye irritation[1][8] |

| H335 | May cause respiratory irritation[1][8] |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.[8] No smoking.

-

Keep the container tightly closed and store it in a well-ventilated place.[8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

-

Wash skin thoroughly after handling.[8]

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]

References

- 1. This compound | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1-pentanol, with the IUPAC name 4,4-dimethylpentan-1-ol , is a primary alcohol characterized by a neopentyl-like structure at the C4 position. This structural feature imparts unique physical and chemical properties that make it a subject of interest in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, application in reactions, and purification.

| Property | Value | Reference |

| IUPAC Name | 4,4-dimethylpentan-1-ol | [1] |

| CAS Number | 3121-79-7 | [1] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 146.6 °C at 760 mmHg | |

| Density | 0.811 g/cm³ | [2] |

| Refractive Index | 1.418 | [2] |

| Flash Point | 49.4 °C | |

| Solubility | Limited solubility in water. Soluble in organic solvents. | |

| SMILES | CC(C)(C)CCCO | [1][3] |

| InChIKey | OWCNPTHAWPMOJU-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Below are the expected spectral characteristics.

¹H NMR Spectroscopy (Proton NMR)

A proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH |

| ~1.5 | Multiplet | 2H | -CH₂-CH₂OH |

| ~1.3 | Multiplet | 2H | C(CH₃)₃-CH₂- |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ |

| Variable | Singlet | 1H | -OH |

¹³C NMR Spectroscopy (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~63 | -CH₂-OH |

| ~40 | -CH₂-CH₂OH |

| ~30 | -C(CH₃)₃ |

| ~29 | -CH₂-C(CH₃)₃ |

| ~29 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols for Synthesis

Two primary synthetic routes to this compound are the hydroboration-oxidation of 4,4-dimethyl-1-pentene (B165720) and the reduction of 4,4-dimethylpentanoic acid or its esters.

Synthesis via Hydroboration-Oxidation of 4,4-dimethyl-1-pentene

This method provides an anti-Markovnikov addition of water across the double bond, yielding the primary alcohol. The following is a representative experimental protocol adapted from a similar synthesis.[4][5]

Workflow Diagram:

Caption: Synthesis of this compound via Hydroboration-Oxidation.

Materials:

-

4,4-dimethyl-1-pentene

-

Borane-tetrahydrofuran complex (BH₃•THF) in THF

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (30%)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Hydroboration:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4,4-dimethyl-1-pentene dissolved in anhydrous THF.

-

Cool the flask to 0°C in an ice bath.

-

Slowly add the borane-THF solution dropwise via the dropping funnel, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

-

-

Oxidation:

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully add the aqueous sodium hydroxide solution.

-

Following the base, add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 40°C.[4]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.[4]

-

-

Workup and Purification:

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation.

-

Synthesis via Reduction of 4,4-Dimethylpentanoic Acid

The reduction of the corresponding carboxylic acid or its ester derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is another viable route to this compound.

Logical Relationship Diagram:

Caption: Logical steps for the reduction of 4,4-dimethylpentanoic acid.

Materials:

-

4,4-dimethylpentanoic acid or methyl 4,4-dimethylpentanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), dilute solution for workup

-

Extraction solvent (e.g., diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reduction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension in an ice bath.

-

Dissolve 4,4-dimethylpentanoic acid or its ester in anhydrous ether/THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours.[5]

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C.

-

Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of water, followed by a dilute solution of NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it with diethyl ether.

-

Combine the filtrate and the ether washings, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation.

-

Applications in Drug Development

While direct applications of this compound in pharmaceuticals are not widely documented, its structural motifs are of interest in medicinal chemistry. The neopentyl group can confer increased lipophilicity and metabolic stability to a molecule by sterically hindering adjacent functional groups from enzymatic degradation.

Potential Roles:

-

Building Block: this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. Its hydroxyl group can be readily converted to other functional groups, such as halides or amines, allowing for its incorporation into larger drug scaffolds.

-

Fragment-Based Drug Discovery: The 4,4-dimethylpentyl moiety could be explored as a fragment in fragment-based drug discovery (FBDD) to probe the binding pockets of target proteins for hydrophobic interactions.

Further research is required to fully elucidate the potential of this compound and its derivatives in the development of new therapeutic agents.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. The detailed information on its properties, synthesis, and potential applications aims to facilitate its use in research and development.

References

An In-depth Technical Guide to the Molecular Structure of 4,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic data of 4,4-Dimethyl-1-pentanol. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities.

Molecular Structure and Identification

This compound is a primary alcohol with a neopentyl-like substituent at the 4-position. This branched structure influences its physical and chemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 4,4-dimethylpentan-1-ol |

| CAS Number | 3121-79-7 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Canonical SMILES | CC(C)(C)CCCO |

| InChI | InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3 |

| InChIKey | OWCNPTHAWPMOJU-UHFFFAOYSA-N |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in various applications.

Table 2: Physicochemical Data of this compound

| Property | Value | Unit |

| Density | 0.811 | g/cm³ |

| Boiling Point | 146.6 | °C at 760 mmHg |

| Melting Point | 25 | °C |

| Flash Point | 49.4 | °C |

| Water Solubility | 0.03 | M |

| Refractive Index | 1.418 - 1.421 | |

| Molar Volume | 143.3 | mL/mol |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂OH (H1) |

| ~1.5 | Multiplet | 2H | -CH₂- (H2) |

| ~1.3 | Multiplet | 2H | -CH₂- (H3) |

| ~0.9 | Singlet | 9H | -C(CH₃)₃ (H5) |

| Variable | Singlet | 1H | -OH |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~63 | -CH₂OH (C1) |

| ~40 | -CH₂- (C3) |

| ~31 | -C(CH₃)₃ (C4) |

| ~29 | -C(CH₃)₃ (C5) |

| ~24 | -CH₂- (C2) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3500-3200 | Strong, Broad | Alcohol | O-H Stretch |

| 2955, 2870 | Strong | Alkane | C-H Stretch |

| 1465 | Medium | Alkane | C-H Bend |

| 1365 | Medium | Alkane | C-H Bend (gem-dimethyl) |

| 1058 | Strong | Primary Alcohol | C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For primary alcohols like this compound, the molecular ion peak (M+) may be weak or absent. Common fragmentation patterns include alpha-cleavage and dehydration (loss of H₂O).

Table 6: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 116 | [M]⁺ (Molecular Ion) |

| 99 | [M-OH]⁺ |

| 85 | [M-CH₂OH]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

Synthesis of this compound via Hydroboration-Oxidation

This protocol describes the synthesis of this compound from 4,4-dimethyl-1-pentene.

An In-depth Technical Guide to 4,4-Dimethyl-1-pentanol

This technical guide provides a comprehensive overview of 4,4-Dimethyl-1-pentanol, an organic alcohol important in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key data, experimental protocols, and visual diagrams to facilitate understanding and application.

Chemical Identity and Synonyms

This compound is a primary alcohol. For clarity and comprehensive reference, its various identifiers and synonyms are compiled below.

| Identifier Type | Value |

| IUPAC Name | 4,4-dimethylpentan-1-ol[1][2][3] |

| CAS Number | 3121-79-7[1][2][3][4][5][6] |

| Molecular Formula | C7H16O[1][2][3][4][5][6] |

| Synonyms | 1-Pentanol, 4,4-dimethyl-[1][4][5] |

| 4,4-DIMETIL-1-PENTANOL[4] | |

| 4,4-DIMÉTHYL-1-PENTANOL[4] | |

| This compound(SALTDATA: FREE)[4] | |

| NSC 96804[1][5][6] | |

| UNII-CP386P7VBK[5][6] | |

| InChI | InChI=1S/C7H16O/c1-7(2,3)5-4-6-8/h8H,4-6H2,1-3H3[1][2][3][4] |

| InChIKey | OWCNPTHAWPMOJU-UHFFFAOYSA-N[1][2][3][4] |

| SMILES | CC(C)(C)CCCO[1][2][4] |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below. These values are essential for experimental design, safety assessments, and purification procedures.

| Property | Value | Reference |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| Density | 0.811 - 0.82 g/cm³ | [6][7] |

| Boiling Point | 146.6 °C at 760 mmHg | [6] |

| Melting Point | -30.45 °C (estimate) | [6] |

| Flash Point | 49.4 °C | [6] |

| Water Solubility | 0.03 M | [4][5] |

| Refractive Index | 1.418 - 1.421 | [5][6][7] |

| pKa | 15.19 ± 0.10 (Predicted) | [4][6] |

| LogP | 1.80500 | [6] |

| Vapor Pressure | 1.81 mmHg at 25°C | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application. The following sections outline relevant experimental procedures.

Synthesis via Hydroboration-Oxidation

This protocol describes the synthesis of this compound from 4,4-dimethyl-1-pentene (B165720), a method known for its anti-Markovnikov regioselectivity.

Reaction Scheme: 4,4-dimethyl-1-pentene + BH₃・THF → Trialkylborane intermediate Trialkylborane intermediate + H₂O₂, NaOH → this compound

Procedure:

-

Reaction Setup: A flame-dried, two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. 4,4-dimethyl-1-pentene (1.0 eq) is dissolved in anhydrous tetrahydrofuran (B95107) (THF).

-

Hydroboration: The flask is cooled to 0 °C in an ice bath. Borane-tetrahydrofuran complex (BH₃・THF, 1.0 M in THF, approximately 0.4 eq) is added dropwise over 30 minutes, maintaining the temperature at 0 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Oxidation: The reaction mixture is cooled back to 0 °C. A 3 M aqueous solution of sodium hydroxide (B78521) (NaOH, 1.2 eq) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂, 1.2 eq), ensuring the internal temperature does not exceed 25 °C.

-

Work-up: After stirring for 1 hour at room temperature, the aqueous layer is saturated with potassium carbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate carbonyl compound to form the desired alcohol.

Reaction Scheme: 3,3-dimethylbutylmagnesium bromide + Formaldehyde (B43269) → this compound

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, magnesium turnings are activated. 1-bromo-3,3-dimethylbutane (B154914) in anhydrous diethyl ether is added slowly to form the Grignard reagent, 3,3-dimethylbutylmagnesium bromide.

-

Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. Gaseous formaldehyde (generated by heating paraformaldehyde) is bubbled through the solution, or a solution of formaldehyde in an appropriate solvent is added dropwise.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated. The final product is purified by distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for verifying the purity and identity of volatile compounds like this compound.

Procedure:

-

Sample Preparation: A dilute solution (e.g., 100 ppm) of the synthesized this compound is prepared in a suitable solvent such as dichloromethane (B109758) or hexane. An internal standard may be added for quantitative analysis.

-

Instrumentation: An Agilent 7890B GC system (or equivalent) coupled with a mass spectrometer can be used. A suitable column, such as a DB-Wax (30 m x 250 µm x 0.25 µm), is employed.

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

-

Data Analysis: The retention time of the major peak is compared with a known standard of this compound. The mass spectrum of the peak is analyzed for the characteristic molecular ion and fragmentation pattern to confirm the structure.

Visualizations

Diagrams are provided below to illustrate key concepts and workflows related to this compound.

Caption: Synthesis of this compound via Hydroboration-Oxidation.

Caption: General workflow for the GC-MS analysis of this compound.

References

4,4-Dimethyl-1-pentanol molecular formula and weight

An In-depth Technical Guide on 4,4-Dimethyl-1-pentanol

This guide provides an overview of the fundamental molecular properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is an organic compound with a straight-chain pentanol (B124592) structure substituted with two methyl groups at the fourth carbon.

Core Data

The fundamental molecular characteristics of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C7H16O[1][2][3][] |

| Molecular Weight | 116.20 g/mol [1][2][] |

Logical Relationship of Chemical Information

The following diagram illustrates the connection between the chemical name, its structure, and its fundamental molecular properties.

Caption: Relationship between chemical name and molecular properties.

References

An In-depth Technical Guide to the Boiling Point of 4,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 4,4-Dimethyl-1-pentanol, a C7H16O alcohol. This document collates experimental and predicted data, details standard methodologies for boiling point determination, and explores the physicochemical principles that govern this key property. The information presented is intended to support research, development, and quality control activities where precise knowledge of the physical characteristics of chemical compounds is essential.

Introduction

This compound is a primary alcohol with a branched alkyl chain. Its boiling point is a critical physical property that dictates its behavior in various applications, including its use as a solvent, a reactant in chemical syntheses, or a component in formulated products. The boiling point is intrinsically linked to the compound's molecular structure, specifically its molecular weight, the extent of intermolecular hydrogen bonding, and the degree of branching in the carbon skeleton. Understanding these relationships is crucial for predicting the behavior of this compound and for designing processes such as purification by distillation.

The hydroxyl group (-OH) in this compound allows for the formation of strong intermolecular hydrogen bonds, which require significant energy to overcome, resulting in a higher boiling point compared to alkanes of similar molecular weight. However, the branching in its structure affects the efficiency of van der Waals forces. Generally, increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular contact and, consequently, lowers the boiling point compared to its straight-chain isomers.

Boiling Point of this compound: Experimental and Predicted Data

The boiling point of this compound has been determined through various experimental methods and computational predictions. The following table summarizes the available data, providing a range of observed and calculated values. It is important to note that experimental values can vary slightly due to differences in atmospheric pressure and the purity of the sample.

| Data Type | Boiling Point (°C) | Boiling Point (K) | Pressure (mmHg) | Reference/Source |

| Experimental | 146.6 | 419.75 | 760 | ChemNet[1], LookChem, ECHEMI[2] |

| Experimental | 160 | 433.15 | Not Specified | ChemicalBook[3], Stenutz[4] |

| Experimental | Not Specified | 433.15 | Not Specified | NIST WebBook[5] |

| Predicted | 175.36 | 448.51 | Not Specified | Cheméo[6] |

Comparative Boiling Points of C7H16O Alcohol Isomers

To contextualize the boiling point of this compound, the following table presents the boiling points of several of its isomers. This comparison highlights the significant impact of molecular structure, particularly the position of the hydroxyl group and the degree of branching, on the boiling point.

| Isomer Name | Structure | Boiling Point (°C) |

| 1-Heptanol | CH₃(CH₂)₆OH | 175.8[7] |

| 2-Heptanol | CH₃CH(OH)(CH₂)₄CH₃ | ~160 |

| 3-Heptanol | CH₃CH₂CH(OH)(CH₂)₃CH₃ | ~157 |

| 2-Methyl-1-hexanol | (CH₃)₂CH(CH₂)₃CH₂OH | 161-162[8] |

| 3-Methyl-1-hexanol (B83377) | CH₃(CH₂)₂CH(CH₃)CH₂CH₂OH | 161-162[1] |

| 5-Methyl-1-hexanol (B128172) | (CH₃)₂CH(CH₂)₃CH₂OH | 161.3 - 172[2][5][9] |

| 2,2-Dimethyl-1-pentanol | (CH₃)₃C(CH₂)₂CH₂OH | 153[10] |

| 3,3-Dimethyl-1-pentanol | CH₃CH₂C(CH₃)₂CH₂CH₂OH | 165[11] |

| This compound | (CH₃)₃CCH₂CH₂CH₂OH | 146.6 - 160 [1][3][4] |

Experimental Protocols for Boiling Point Determination

The determination of a liquid's boiling point is a fundamental laboratory procedure. The following sections detail two common methods: the Thiele tube method, which is suitable for small sample sizes, and simple distillation, a standard method for both purification and boiling point determination.

Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Fill the Thiele tube with heating oil to a level just above the side arm.

-

Add a small amount of the liquid sample (approximately 0.5-1 mL) to the small test tube.

-

Place the capillary tube, with the sealed end up, into the small test tube containing the sample.

-

Attach the small test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and the attached test tube in the Thiele tube, ensuring the oil level is above the sample but below the top of the test tube. The thermometer bulb and the sample should be positioned in the main body of the Thiele tube.

-

Gently heat the side arm of the Thiele tube with a small flame. The shape of the tube promotes the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn into the capillary tube. Record this temperature.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Simple Distillation Method (ASTM D1078)

Simple distillation is a standard method for separating liquids with significantly different boiling points and can also be used to determine the boiling point of a pure substance. The American Society for Testing and Materials (ASTM) standard D1078 provides a detailed procedure for determining the distillation range of volatile organic liquids.[12][13][14][15]

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle or oil bath

-

Three-way adapter (distillation head)

-

Thermometer and adapter

-

Condenser

-

Receiving flask

-

Boiling chips or a magnetic stir bar

-

Clamps and stand

-

Water source for the condenser

Procedure:

-

Place a few boiling chips or a magnetic stir bar into the distillation flask.

-

Add the liquid sample to the distillation flask, filling it to no more than two-thirds of its volume.

-

Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the three-way adapter. This ensures an accurate reading of the vapor temperature as it enters the condenser.

-

Turn on the cooling water to the condenser. Water should enter at the lower inlet and exit at the upper outlet.

-

Begin heating the distillation flask.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The temperature will stabilize as the vapor surrounds the thermometer bulb and begins to condense in the condenser. Record this stable temperature as the boiling point.

-

Collect the distillate in the receiving flask. The distillation rate should be steady, typically 2-3 drops per second.

-

Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

References

- 1. 3-methyl-1-hexanol, 13231-81-7 [thegoodscentscompany.com]

- 2. 5-METHYL-1-HEXANOL|627-98-5|lookchem [lookchem.com]

- 3. chembk.com [chembk.com]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. 5-methyl-1-hexanol [stenutz.eu]

- 6. 3-methyl-1-hexanol [stenutz.eu]

- 7. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methyl-1-hexanol, 624-22-6 [thegoodscentscompany.com]

- 9. 5-methyl-1-hexanol, 627-98-5 [thegoodscentscompany.com]

- 10. 2,2-dimethyl-1-pentanol [stenutz.eu]

- 11. 3,3-dimethyl-1-pentanol [stenutz.eu]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. store.astm.org [store.astm.org]

Technical Guide: Physicochemical Properties of 4,4-Dimethyl-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density and refractive index of 4,4-Dimethyl-1-pentanol. It includes a summary of its key physical properties, detailed experimental protocols for their determination, and a relevant biological signaling pathway where related compounds have shown significant activity, offering context for its potential application in research and drug development.

Core Physicochemical Data

This compound is a branched-chain primary alcohol with the molecular formula C7H16O. Its physical properties are critical for its application in various scientific and industrial fields. The density and refractive index are key parameters for substance identification, purity assessment, and in the formulation of solutions.

Quantitative Data Summary

The table below summarizes the reported values for the density and refractive index of this compound from various sources.

| Property | Value | Units |

| Density | 0.811 | g/cm³ |

| 0.82 | g/cm³ | |

| Refractive Index | 1.418 | nD |

| 1.421 | nD |

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for measuring the density and refractive index of liquid organic compounds.

Determination of Density

The density of a liquid, defined as its mass per unit volume, is a fundamental physical property.[1] It is typically measured in g/cm³ or g/mL.[1]

1. Pycnometer Method:

A pycnometer is a flask with a specific, accurately known volume.

-

Procedure:

-

The pycnometer is first weighed empty (m1).

-

It is then filled with a reference liquid of known density (e.g., deionized water) at a controlled temperature and weighed again (m2).

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature and weighed a final time (m3).

-

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m3 - m1) / (m2 - m1)] * ρ_reference

2. Hydrometer Method:

A hydrometer is a calibrated instrument that measures the relative density of liquids based on buoyancy.

-

Procedure:

-

The this compound is placed in a graduated cylinder or other suitable container.

-

The hydrometer is gently lowered into the liquid until it floats freely.

-

The density is read directly from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.

-

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material.[2] It is a crucial parameter for identifying and characterizing substances.[2]

1. Abbe Refractometer:

The Abbe refractometer is a common laboratory instrument for the accurate measurement of the refractive index of liquids.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, often controlled by a circulating water bath.

-

Light from a monochromatic source is passed through the sample.

-

The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus and align it with the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

-

2. Laser-Based Methods:

Modern techniques utilizing lasers can provide highly accurate measurements of the refractive index.

-

Principle: These methods often rely on measuring the angle of minimum deviation of a laser beam passing through a prism containing the liquid sample or using interferometric techniques.[3][4] The high collimation and monochromaticity of laser light allow for very precise angle measurements, leading to a high degree of accuracy in the calculated refractive index.[3]

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, related branched-chain alcohols have shown interesting pharmacological effects. Specifically, the isomer 4-Methyl-1-pentanol has been identified as an antagonist of the effects of ethanol (B145695) on the L1 cell adhesion molecule (L1CAM) signaling pathway.[5][6] This pathway is critical for neuronal development, including neuronal migration and neurite outgrowth.[5]

Ethanol is known to disrupt L1-mediated cell adhesion, which is a contributing factor to the neurodevelopmental defects seen in Fetal Alcohol Spectrum Disorders.[5] The antagonistic action of 4-Methyl-1-pentanol suggests it may interfere with the binding of ethanol to L1 or modulate the downstream signaling cascade.[5] This makes compounds like methyl-pentanol derivatives subjects of interest for research into potential therapeutic interventions to mitigate the effects of prenatal alcohol exposure.[5]

References

An In-depth Technical Guide to the Solubility of 4,4-Dimethyl-1-pentanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4-Dimethyl-1-pentanol, a branched-chain primary alcohol. Due to its structure, this compound exhibits solubility in a range of organic solvents, a critical consideration for its application in research and drug development. This document compiles available data, outlines experimental protocols for solubility determination, and presents logical relationships governing its solubility.

Core Concepts of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] this compound possesses a polar hydroxyl (-OH) group capable of forming hydrogen bonds, and a nonpolar hydrocarbon tail. This amphiphilic nature dictates its solubility behavior in various organic solvents. The polarity of the solvent, temperature, and the presence of other solutes are key factors influencing its solubility.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [3][4][5] |

| Molecular Weight | 116.20 g/mol | [5] |

| Density | 0.811 - 0.82 g/cm³ | [3][6][7] |

| Boiling Point | 146.6 °C at 760 mmHg | [3][7] |

| Melting Point | -30.45 °C (estimate) | [3][7] |

| Flash Point | 49.4 °C | [3][7] |

| Water Solubility | 0.03 M | [4][7] |

| LogP (predicted) | 1.805 - 2.0 | [3][8] |

Solubility in Organic Solvents

The following table provides a qualitative summary of the expected solubility of this compound in common organic solvents based on general principles of solubility for alcohols.

| Solvent | Polarity | Expected Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Soluble |

| Acetonitrile | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dichloromethane | Moderately Polar | Soluble |

| Toluene | Nonpolar | Sparingly Soluble |

| Hexane | Nonpolar | Sparingly Soluble / Immiscible |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following details a general method for determining the solubility of this compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial.

-

Vigorously mix the vial using a vortex mixer for 2-3 minutes to facilitate initial dissolution.

-

Place the vial in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours, with intermittent shaking, to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let any undissolved solute settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any suspended microparticles.

-

Dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using a calibrated GC-FID or HPLC to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mol/L, or mg/mL.

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Logical relationship between solute structure and solvent polarity.

Caption: Experimental workflow for solubility determination.

References

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H16O | CID 18393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. echemi.com [echemi.com]

- 8. PubChemLite - this compound (C7H16O) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of 4,4-Dimethyl-1-pentanol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-dimethyl-1-pentanol and its structural and stereoisomers. The isomers of this C7-alcohol, with the general formula C₇H₁₆O, exhibit a range of physicochemical properties stemming from their diverse molecular architectures. This document details their properties, provides experimental protocols for their synthesis and characterization, and explores their potential biological relevance, offering a valuable resource for professionals in chemical research and drug development.

Isomers of this compound

The molecular formula C₇H₁₆O gives rise to a multitude of structural and stereoisomers of alcohols. These can be broadly categorized as straight-chain heptanols, and various branched isomers including methylhexanols, dimethylpentanols, ethylpentanols, and trimethylbutanols. This compound is a primary alcohol with a neopentyl-like structure. The following sections systematically present its isomers.

Structural Isomers

The structural isomers of this compound are numerous and can be classified based on their carbon skeleton and the position of the hydroxyl group. These include positional isomers, where the hydroxyl group is at a different position on the same carbon skeleton, and skeletal isomers, which have different carbon backbones.

Stereoisomers

Several of the structural isomers of this compound possess one or more chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers). The presence of chirality is a critical consideration in drug development, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. For instance, 3-heptanol (B47328) is a chiral molecule due to the four different groups attached to the third carbon atom.[1]

Physicochemical Properties

The physical and chemical properties of these isomers are significantly influenced by their molecular structure. Branching in the carbon chain generally leads to a decrease in boiling point and an increase in solubility in water compared to their straight-chain counterparts.[2] The following tables summarize the key physicochemical data for this compound and a selection of its isomers.

Table 1: Physicochemical Properties of this compound and its Positional Isomers

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Water Solubility |

| This compound | 3121-79-7 | 116.20 | 160 | 0.811 | 1.418 | - |

| 4,4-Dimethyl-2-pentanol | 6144-93-0 | 116.20 | - | - | - | - |

| 2,2-Dimethyl-3-pentanol | 3970-62-5 | 116.20 | 135-136 | 0.825 | 1.425 | 8.13 g/L[3] |

| 2,4-Dimethyl-3-pentanol | 600-36-2 | 116.20 | 139-140 | 0.829 | 1.425 | Moderately soluble[4] |

Table 2: Physicochemical Properties of Selected Skeletal Isomers of this compound

| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Water Solubility |

| 1-Heptanol | 111-70-6 | 116.20 | 175.8 | 0.8187 | 1.423 | 1.0 g/L[5] |

| 2-Heptanol | 543-49-7 | 116.20 | 160-162 | - | - | Slightly soluble |

| 3-Heptanol | 589-82-2 | 116.20 | 156-158 | - | - | Slightly soluble |

| 2-Methyl-2-hexanol (B1585243) | 625-23-0 | 116.20 | 140-142 | 0.825 | - | Insoluble |

| 3-Methyl-3-hexanol | 597-96-6 | 116.20 | 143 | 0.823 | - | - |

| 2,3-Dimethyl-1-pentanol | 10143-23-4 | 116.20 | 155-156 | 0.839 | - | 1-5 mg/mL |

| 2,4-Dimethyl-1-pentanol | 6305-71-1 | 116.20 | 161 | 0.816 | 1.418 | - |

| 3,3-Dimethyl-1-pentanol | 19264-94-9 | 116.20 | 167 | 0.828 | 1.426 | - |

| 3,4-Dimethyl-1-pentanol | 6570-87-2 | 116.20 | - | - | - | - |

| 2,2,3-Trimethyl-1-butanol | - | 116.20 | - | - | - | - |

| 2,3-Dimethyl-2-pentanol | 4911-70-0 | 116.20 | - | - | - | - |

| 2,3-Dimethyl-3-pentanol | 595-41-5 | 116.20 | - | - | 1.428 | 16.14 g/L[2] |

| 4-Methyl-2-hexanol (B3369324) | 2313-61-3 | 116.20 | 148 | 0.817 | 1.422 | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of isomers of this compound.

Synthesis of Tertiary Alcohols via Grignard Reaction

A common and versatile method for the synthesis of tertiary alcohols is the Grignard reaction, involving the addition of a Grignard reagent to a ketone.[6]

Example Protocol: Synthesis of 2-Methyl-2-hexanol

This protocol describes the synthesis of 2-methyl-2-hexanol from n-butylmagnesium bromide and acetone (B3395972).[1][5]

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

n-Butyl bromide

-

Anhydrous diethyl ether

-

Anhydrous acetone

-

10% Hydrochloric acid or 15% Sulfuric acid

-

Anhydrous potassium carbonate or anhydrous calcium sulfate

-

Crushed ice

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of n-butyl bromide in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (indicated by cloudiness and gentle boiling), add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture until most of the magnesium has reacted.

-

Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to stir at room temperature.

-

Work-up and Purification: Decompose the intermediate product by slowly pouring the reaction mixture onto crushed ice. Dissolve the precipitated magnesium salts by adding 10% hydrochloric acid or 15% sulfuric acid. Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the ether extracts, dry over anhydrous potassium carbonate or calcium sulfate, filter, and remove the ether by rotary evaporation. Purify the crude product by fractional distillation, collecting the fraction boiling at the expected temperature for 2-methyl-2-hexanol.

Below is a DOT script for the workflow of the Grignard synthesis.

Characterization of Isomers

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile isomers.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the alcohol isomer or a mixture of isomers in a suitable volatile solvent like dichloromethane (B109758) or hexane.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating alcohol isomers.

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

-

Injector: Use a split/splitless injector, typically in split mode to avoid column overloading.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass range of m/z 35-300.

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST).

-

The mass spectra of alcohols often show characteristic fragmentation patterns, including a weak or absent molecular ion peak, a peak corresponding to the loss of water (M-18), and fragments resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group).[7] Primary alcohols often show a prominent peak at m/z 31 (CH₂OH⁺).[4]

Below is a DOT script for the GC-MS analysis workflow.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of isomers.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified alcohol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

The proton of the hydroxyl group (-OH) typically appears as a broad singlet, and its chemical shift is concentration and temperature dependent. It can be exchanged with D₂O.

-

Protons on the carbon bearing the hydroxyl group (α-protons) are deshielded and appear at δ 3.5-4.5 ppm.

-

Protons on other carbons in the alkyl chain appear in the δ 0.8-1.7 ppm region.

-

Coupling patterns (splitting) provide information about adjacent protons.

-

-

¹³C NMR Spectroscopy:

-

The carbon atom bonded to the hydroxyl group (α-carbon) is deshielded and resonates at δ 60-80 ppm.

-

Other alkyl carbons appear in the δ 10-50 ppm region.

-

The number of distinct signals indicates the number of non-equivalent carbon atoms in the molecule.

-

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of the hydroxyl functional group.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic Absorptions:

Biological Properties and Toxicological Considerations

While extensive research on the specific biological activities of most isomers of this compound is limited, general trends for aliphatic alcohols provide a basis for understanding their potential interactions with biological systems.

Membrane Interactions and Enzyme Inhibition

Aliphatic alcohols are known to interact with and disrupt cellular membranes.[9][10] Their potency often increases with chain length, a phenomenon that can be attributed to their increased lipophilicity and ability to partition into the lipid bilayer.[11] This disruption of the membrane can alter the function of membrane-bound proteins, such as ion channels and enzymes. Studies have shown that n-alcohols can inhibit voltage-gated sodium channels.[12][13]

Furthermore, aliphatic alcohols can act as inhibitors of various enzymes. For example, a study on arylesterase showed that the inhibitory activity of aliphatic alcohols increases with the length of the carbon chain, with heptanol (B41253) being a potent inhibitor.[14] Another study demonstrated that aliphatic alcohols can act as reversible non-competitive inhibitors of alkaline phosphatase.[15]

Cytotoxicity and Metabolism

Short-chain alcohols can induce cytotoxic effects through various mechanisms, including alterations in phospholipid metabolism, changes in cellular redox state, and increased production of reactive oxygen species.[15] The hepatotoxicity of aliphatic alcohols has been shown to be correlated with their carbon chain length and their membrane/buffer partition coefficients.[16] The metabolism of these alcohols can also contribute to their overall toxicity.[16]

Signaling Pathways

Specific interactions of this compound isomers with signaling pathways have not been extensively studied. However, the general effects of alcohols on membrane fluidity and enzyme activity suggest potential modulation of various signaling cascades. For instance, disruption of membrane microdomains could affect the function of receptor tyrosine kinases and G-protein coupled receptors. Inhibition of key enzymes in signaling pathways is another plausible mechanism of action. The lack of specific data highlights a significant area for future research, particularly for drug development professionals seeking to understand the off-target effects or potential therapeutic applications of such molecules.

Below is a DOT script illustrating the general logical relationship of how aliphatic alcohols can exert biological effects.

Conclusion

The isomers of this compound represent a diverse group of C7-alcohols with varying physicochemical properties. This guide has provided a structured overview of these isomers, including their synthesis and characterization through established experimental protocols. While specific biological data for many of these compounds are scarce, the general principles of alcohol toxicology and pharmacology suggest that their interactions with biological systems are likely governed by their structural features, such as branching and lipophilicity. The information compiled herein serves as a foundational resource for researchers and drug development professionals, highlighting both the known characteristics of these compounds and the existing knowledge gaps that present opportunities for future investigation.

References

- 1. quora.com [quora.com]

- 2. 2,3-DIMETHYL-3-PENTANOL CAS#: 595-41-5 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Pentanol, 2,3-dimethyl- (CAS 595-41-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. quora.com [quora.com]

- 7. chemistryonly.quora.com [chemistryonly.quora.com]

- 8. 4-Methyl-2-hexanol (CAS 2313-61-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 1 heptanol a chiral compound or an achiral compound? - askIITians [askiitians.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-Ethyl-2,2-dimethyl-3-pentanol | C9H20O | CID 3351014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. n-Alcohols Inhibit Voltage-Gated Na+ Channels Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. n-Alcohols inhibit voltage-gated Na+ channels expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chembk.com [chembk.com]

- 15. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 4-methyl-2-hexanol | CAS#:2313-61-3 | Chemsrc [chemsrc.com]

The Natural Occurrence of Branched-Chain Pentanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain pentanols, including isomers such as 3-methyl-1-butanol (isopentanol or isoamyl alcohol) and 2-methyl-1-butanol (B89646), are significant volatile organic compounds found throughout nature. These five-carbon alcohols are key contributors to the characteristic aromas and flavors of many fruits, fermented beverages, and essential oils. Beyond their sensory importance, branched-chain pentanols are also under investigation as potential biofuels and are relevant in various industrial and pharmaceutical applications. This technical guide provides an in-depth exploration of the natural occurrence of these compounds, their biosynthetic pathways, and the experimental protocols for their analysis.

Natural Distribution of Branched-Chain Pentanols

Branched-chain pentanols are widely distributed in the plant kingdom and are common byproducts of microbial metabolism. Their presence has been documented in a variety of fruits, vegetables, and fermented products. The concentrations of these compounds can vary significantly depending on the species, cultivar, ripeness, and environmental conditions.

Occurrence in Fruits and Vegetables

Numerous fruits produce branched-chain pentanols as part of their complex aroma profiles. These compounds contribute to the fruity and sometimes malty or alcoholic notes. For instance, 3-methyl-1-butanol is a well-known volatile in bananas and has been identified in apples, tomatoes, and strawberries.[1][2][3][4][5] Similarly, 2-methyl-1-butanol is a component of the aroma of apples and other fruits.[2][5]

| Fruit/Vegetable | Compound | Concentration | Reference |

| Apple (Golden Delicious) | 2-methyl-1-butanol | 7.4 ppm (after 1 month CA storage) | [1] |

| Apple (Golden Delicious) | 2-methyl-1-butanol | 20.2 ppm (after 5 months RA storage) | [1] |

| Apple (Golden Delicious) | 2-methyl-1-propanol | 2.5 ppm (after 5 months CA storage) | [1] |

| Banana | 3-methyl-1-butanol | 7.9 ppm (fresh paste) | [6] |

| Banana | 2-methyl-1-propanol | Not specified | [3] |

CA: Controlled Atmosphere, RA: Regular Atmosphere

Occurrence in Fermented Beverages and Other Natural Sources

The fermentation process is a significant source of branched-chain pentanols, where they are collectively known as fusel alcohols.[7] In alcoholic beverages like beer, wine, and spirits, these compounds are formed by yeast from amino acids.[8] 3-Methyl-1-butanol is a major fusel alcohol and contributes to the flavor profiles of these beverages.[8] Beyond fruits and fermented products, branched-chain pentanols are also found in essential oils of various plants and are produced by some fungi.[9]

Biosynthesis of Branched-Chain Pentanols

The formation of branched-chain pentanols in both microorganisms and plants originates from the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

The Ehrlich Pathway in Microorganisms

In yeasts such as Saccharomyces cerevisiae, the primary mechanism for the production of fusel alcohols is the Ehrlich pathway.[10][11][12] This pathway involves a three-step conversion of amino acids to their corresponding higher alcohols.

-

Transamination: The amino acid is converted to its corresponding α-keto acid by a transaminase.

-

Decarboxylation: The α-keto acid is then decarboxylated to an aldehyde by a decarboxylase.

-

Reduction: Finally, the aldehyde is reduced to the corresponding alcohol by an alcohol dehydrogenase.

Branched-Chain Amino Acid Catabolism in Plants

In plants, a similar pathway to the Ehrlich pathway is responsible for the formation of branched-chain alcohols and their corresponding esters, which are significant aroma compounds in fruits.[9] This pathway also starts with the catabolism of branched-chain amino acids. The key enzymes involved are branched-chain amino acid aminotransferase (BCAT), decarboxylases, and alcohol dehydrogenases (ADH).

Experimental Protocols for Analysis

The analysis of branched-chain pentanols from natural sources typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for separation, identification, and quantification.

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile compounds in solid and liquid samples.[13]

Methodology:

-

Sample Preparation:

-

Homogenize a known weight of the fresh sample (e.g., fruit pulp, plant leaves).

-

Place the homogenized sample into a headspace vial.

-

For quantitative analysis, an internal standard can be added.

-

Seal the vial with a septum cap.

-

-

Extraction:

-

GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the hot injection port of the gas chromatograph.

-

Separate the compounds on a suitable capillary column (e.g., DB-WAX or DB-5ms).[16][17]

-

Detect and identify the compounds using a mass spectrometer.